![molecular formula C18H16ClNO3 B2729116 N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-chlorobenzamide CAS No. 2034555-77-4](/img/structure/B2729116.png)
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-chlorobenzamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Applications De Recherche Scientifique
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-chlorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mécanisme D'action
Target of Action
Benzofuran derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Benzofuran derivatives have been reported to exhibit anticancer activities, suggesting that they may interact with cellular targets to inhibit cell growth and proliferation .
Biochemical Pathways
Benzofuran derivatives have been associated with anticancer activities, indicating that they may affect pathways related to cell growth and proliferation .
Pharmacokinetics
Benzofuran derivatives have been noted for their potential bioavailability, suggesting that they may have favorable pharmacokinetic properties .
Result of Action
Benzofuran derivatives have been associated with anticancer activities, suggesting that they may induce cell growth inhibition and other cellular effects .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-chlorobenzamide has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to have a significant inhibitory effect on Src kinase . This interaction could potentially influence various biochemical reactions within the cell.
Cellular Effects
The compound has been tested for its cytotoxic effects on various human cancer cell lines, including leukemia, prostate cancer, colorectal cancer, and renal cell carcinoma. The studies have shown promising results in inhibiting cell growth, indicating potential use in cancer therapy.
Molecular Mechanism
It has been suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that benzofuran derivatives can have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been tested in two different doses in a newly developed EGFR wild type mouse lung adenocarcinoma xenograft model . Both doses resulted in significant inhibition of tumor growth, but the mechanism of action was different .
Metabolic Pathways
It is known that benzofuran derivatives can interact with various enzymes or cofactors .
Transport and Distribution
It is known that benzofuran derivatives can interact with various transporters or binding proteins .
Subcellular Localization
It is known that benzofuran derivatives can be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .
Méthodes De Préparation
The synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-chlorobenzamide typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be constructed through various methods, such as the dehydrative cyclization of o-hydroxyacetophenones under basic conditions or the cyclization of aryl acetylenes using transition-metal catalysis.
Introduction of Methoxyethyl Group: The 2-methoxyethyl group can be introduced via etherification reactions.
Chlorobenzamide Formation: The final step involves the formation of the 2-chlorobenzamide moiety, which can be achieved through amide bond formation reactions using appropriate reagents and conditions.
Analyse Des Réactions Chimiques
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Comparaison Avec Des Composés Similaires
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-chlorobenzamide can be compared with other benzofuran derivatives such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another compound used for similar therapeutic purposes.
Angelicin: Known for its antimicrobial properties.
These compounds share the benzofuran core structure but differ in their substituents, leading to variations in their biological activities and applications.
Propriétés
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c1-22-17(16-10-12-6-2-5-9-15(12)23-16)11-20-18(21)13-7-3-4-8-14(13)19/h2-10,17H,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPDXYBMJBNBEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=CC=C1Cl)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


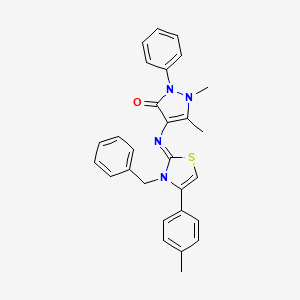
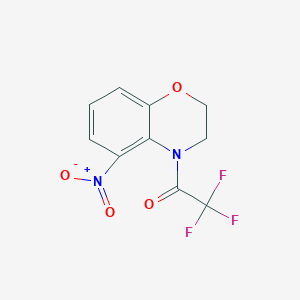
![Methyl 2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2729038.png)
![N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2729039.png)
![2-(4-((6-Phenylthieno[2,3-d]pyrimidin-4-yl)thio)butyl)isoindoline-1,3-dione](/img/structure/B2729041.png)
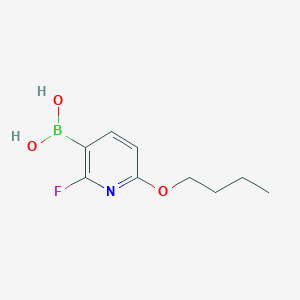

![2-chloro-N-methyl-N-{[3-(4-methyl-1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]methyl}propanamide](/img/structure/B2729047.png)
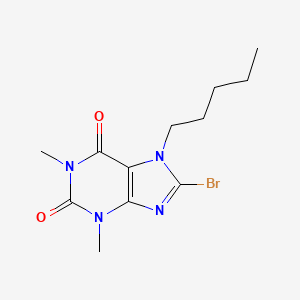
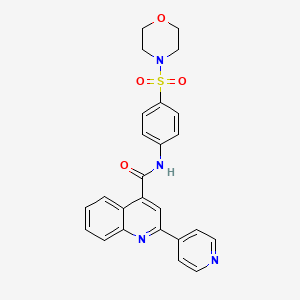
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2729054.png)
